Phenoxathiin, 10-oxide
Overview
Description
Phenoxathiin, 10-oxide is a heterocyclic compound with the molecular formula C12H8O2S. It is a sulfur-containing tricyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound is known for its stability and ability to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxathiin, 10-oxide can be synthesized through a two-step process involving iron and copper-mediated reactions. The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenoxathiin, 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenoxathiin ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of glacial acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Strong sulfur-containing electrophiles, such as chlorosulfonic acid or oleum
Major Products:
Oxidation: Phenoxathiin-dioxide.
Reduction: Phenoxathiin.
Substitution: Various substituted phenoxathiin derivatives, depending on the electrophile used
Scientific Research Applications
Phenoxathiin, 10-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polyamides and polyimides, which are important materials in various industrial applications .
Mechanism of Action
The mechanism of action of phenoxathiin, 10-oxide involves its interaction with molecular targets through its sulfoxide group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can inhibit enzymes or disrupt cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Phenoxathiin, 10-oxide can be compared with other sulfur-containing heterocycles such as:
Phenoxathiin: Lacks the sulfoxide group, making it less reactive in certain chemical reactions.
Phenothiazine: Contains a nitrogen atom in place of one of the oxygen atoms, leading to different chemical and biological properties.
Thianthrene: Similar tricyclic structure but with different substituents, affecting its reactivity and applications .
This compound is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
phenoxathiine 10-oxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLIAUQVGLCIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241625 | |
Record name | Phenoxathiin, 10-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948-44-7 | |
Record name | Phenoxathiin S-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxathiin S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxathiin, 10-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenoxathiin, 10-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOXATHIIN-10-OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOXATHIIN S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A9Z24CDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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